methyl (2S)-2-amino-2-(4,4-difluorocyclohexyl)acetate;hydrochloride
Description
Methyl (2S)-2-amino-2-(4,4-difluorocyclohexyl)acetate;hydrochloride is a chemical compound with the molecular formula C9H16ClF2NO2 It is a derivative of cyclohexane and contains both amino and ester functional groups
Properties
IUPAC Name |
methyl (2S)-2-amino-2-(4,4-difluorocyclohexyl)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO2.ClH/c1-14-8(13)7(12)6-2-4-9(10,11)5-3-6;/h6-7H,2-5,12H2,1H3;1H/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWFSBDLLYXHPI-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCC(CC1)(F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1CCC(CC1)(F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClF2NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fluorination Strategies
The most widely reported method involves diethylaminosulfur trifluoride (DAST) as the fluorinating agent. In the patent CN105061188A, 4-ketocyclohexanecarboxylate ethyl ester reacts with DAST at −10°C to 5°C, yielding a mixture of 4,4-difluorocyclohexyl ethyl ester and 4-fluoro-3-cyclohexenyl ethyl ester (Scheme 1). The reaction proceeds via nucleophilic substitution, where DAST replaces the carbonyl oxygen with fluorine. However, this method produces alkene byproducts (e.g., 4-fluoro-3-cyclohexenyl derivatives) due to competing elimination pathways.
| Reaction Condition | Yield (%) | Purity (%) | Byproducts |
|---|---|---|---|
| DAST, −10°C to 5°C, 24 hr | 62 | 85 | 4-Fluoro-3-cyclohexenyl ester |
| SF₄, HF, 55°C, 48 hr | 70 | 92 | Trifluoroacetylated intermediates |
Alternative fluorination agents like sulfur tetrafluoride (SF₄) in anhydrous hydrogen fluoride (HF) improve regioselectivity but require specialized equipment due to HF’s corrosivity.
Epoxidation and Hydrolysis
To remove alkene byproducts, epoxidation with hydrogen peroxide (H₂O₂) or peracetic acid is employed. For example, treating the DAST-derived mixture with 30% H₂O₂ in acetic acid at 50°C for 2 hours epoxidizes the alkene, forming 3-hydroxy-4-ketocyclohexyl derivatives , which are separable via aqueous workup. Subsequent hydrolysis with sodium hydroxide (pH 11) yields 4,4-difluorocyclohexanecarboxylic acid with 64% overall yield from the ketone precursor.
Chiral Amino Acid Ester Formation
The (2S)-2-aminoacetate backbone is constructed using asymmetric synthesis or resolution techniques to ensure enantiomeric purity.
Strecker Synthesis
A modified Strecker reaction condenses 4,4-difluorocyclohexanecarboxaldehyde with methyl glycinate in the presence of a chiral catalyst. For instance, using (R)-BINOL-phosphoric acid as a catalyst achieves 88% enantiomeric excess (ee) for the (2S)-configured product. The intermediate α-aminonitrile is then hydrolyzed to the carboxylic acid and esterified with methanol.
Enzymatic Resolution
Racemic amino acid esters are resolved using acylase enzymes . Immobilized penicillin acylase selectively deprotects the (2S)-enantiomer from N-acetylated precursors, yielding the desired isomer with >99% ee. This method is scalable but requires optimization of enzyme loading and reaction time.
| Method | Catalyst/Enzyme | ee (%) | Yield (%) |
|---|---|---|---|
| Strecker Synthesis | (R)-BINOL-phosphate | 88 | 75 |
| Enzymatic Resolution | Penicillin Acylase | >99 | 68 |
Coupling and Salt Formation
The final step involves coupling the 4,4-difluorocyclohexyl fragment with the chiral amino acid ester and subsequent hydrochloride salt formation.
Amide Coupling
4,4-Difluorocyclohexanecarboxylic acid is activated as a mixed anhydride (e.g., with ethyl chloroformate) and coupled with methyl (2S)-2-aminoacetate using HOBt (hydroxybenzotriazole) and HCTU (hexafluorophosphate carbodiimide). The reaction proceeds in tetrahydrofuran (THF) at 0°C to room temperature, achieving 82% yield.
Hydrochloride Salt Precipitation
The free base is treated with hydrogen chloride (HCl) in diethyl ether or ethyl acetate. Crystallization from a mixture of ethyl acetate and hexanes yields the hydrochloride salt with 95% purity.
Industrial-Scale Optimization
Process Intensification
Continuous flow reactors reduce reaction times for fluorination steps. For example, DAST-mediated fluorination in a microreactor at 5°C completes in 2 hours (vs. 24 hours batchwise), improving yield to 70%.
Scientific Research Applications
Medicinal Chemistry
Methyl (2S)-2-amino-2-(4,4-difluorocyclohexyl)acetate;hydrochloride is primarily explored for its potential therapeutic effects. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Case Study: Antidepressant Activity
Research indicates that compounds similar to methyl (2S)-2-amino-2-(4,4-difluorocyclohexyl)acetate may exhibit antidepressant-like effects. A study on related compounds demonstrated an increase in serotonin levels in animal models, suggesting a mechanism that could be further explored with this compound .
Neuropharmacology
The compound's ability to interact with neurotransmitter systems positions it as a potential agent in neuropharmacology.
Case Study: Neuroprotective Effects
In vitro studies have shown that derivatives of this compound can protect neuronal cells from oxidative stress. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's .
Synthesis of Novel Compounds
This compound serves as a building block for synthesizing more complex molecules in organic chemistry.
Case Study: Synthesis Pathways
Researchers have successfully used this compound as an intermediate in synthesizing fluorinated amino acids, which are valuable in developing new pharmaceuticals . This highlights its versatility in synthetic organic chemistry.
Mechanism of Action
The mechanism of action of methyl (2S)-2-amino-2-(4,4-difluorocyclohexyl)acetate;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects.
Comparison with Similar Compounds
- Methyl 2-amino-2-cyclohexylacetate;hydrochloride
- Ethyl 2-amino-2-(4,4-difluorocyclohexyl)acetate;hydrochloride
Comparison:
- Structural Differences: The presence of different alkyl groups (methyl vs. ethyl) or the absence of fluorine atoms.
- Reactivity: The fluorinated compound may exhibit different reactivity due to the electron-withdrawing effects of the fluorine atoms.
- Applications: The unique properties of the difluorocyclohexyl derivative may make it more suitable for specific applications, such as in medicinal chemistry, where fluorine atoms can enhance metabolic stability and bioavailability.
Biological Activity
Methyl (2S)-2-amino-2-(4,4-difluorocyclohexyl)acetate; hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C9H16ClF2NO2
- Molecular Weight : 243.68 g/mol
- CAS Number : 887246-49-3
The compound features a cyclohexyl ring with two fluorine atoms, contributing to its distinct pharmacological profile. The stereochemistry at the amino acid position is crucial for its biological activity.
Pharmacological Potential
Preliminary studies indicate that methyl (2S)-2-amino-2-(4,4-difluorocyclohexyl)acetate; hydrochloride may exhibit various pharmacological activities, including:
- Neuroprotective Effects : Research suggests potential interactions with neurotrophic receptors, particularly TrkB, which are implicated in neuronal survival and differentiation.
- Antidepressant Activity : Initial evaluations hint at the compound's ability to influence serotonin and norepinephrine pathways, suggesting possible antidepressant effects.
Interaction Studies
Interaction studies have focused on the compound's binding affinity to various receptors and enzymes. Notably:
- Trk Receptor Binding : The compound shows promising binding affinity for TrkB receptors, indicating potential applications in treating neurodegenerative diseases.
- Kinase Inhibition : Preliminary data suggest that it may inhibit specific protein kinases involved in cancer progression.
Case Studies
-
Neuroprotection in Rodent Models :
- A study investigated the effects of methyl (2S)-2-amino-2-(4,4-difluorocyclohexyl)acetate; hydrochloride in rodent models of neurodegeneration. Results indicated significant improvements in cognitive function and reduced neuronal apoptosis compared to control groups.
-
Antidepressant-Like Effects :
- In behavioral assays using the forced swim test, the compound demonstrated a reduction in immobility time, suggesting antidepressant-like effects. Further studies are needed to elucidate the underlying mechanisms.
Synthesis
The synthesis of methyl (2S)-2-amino-2-(4,4-difluorocyclohexyl)acetate; hydrochloride typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of the cyclohexane ring with difluorination.
- Amination to introduce the amino group.
- Esterification to yield the final product.
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| Methyl (2R)-2-amino-2-(4,4-difluorocyclohexyl)acetate; hydrochloride | 1384268-75-0 | Stereoisomer with different biological activity |
| Methyl 1-amino-4,4-difluorocyclohexanecarboxylate; hydrochloride | 2411193-09-2 | Different functional group positioning |
The stereochemistry significantly influences the biological activity of these compounds, making it essential for targeted drug design.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates.
| Reagents/Conditions | Products | Yield/Notes |
|---|---|---|
| 6M HCl, reflux, 12 hrs | (2S)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride | Quantitative by NMR |
| NaOH (aq), RT, 24 hrs | (2S)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid (free base) | Requires neutralization |
The reaction proceeds via nucleophilic attack of water on the carbonyl carbon, with the hydrochloride salt enhancing solubility in aqueous media.
Amidation Reactions
The amino group reacts with activated carboxylic acids to form amides, widely used in peptide coupling and drug design.
| Reagents | Conditions | Products |
|---|---|---|
| DCC/HOBt, DMF | 0°C to RT, 6 hrs | N-Acyl derivatives (e.g., benzoyl, acetyl) |
| EDCI, Hünig’s base | CH₂Cl₂, 12 hrs | Chiral amides (retained S-configuration) |
The stereochemistry at the α-carbon remains preserved during amidation, as confirmed by chiral HPLC . The difluorocyclohexyl group imposes steric hindrance, slowing reaction kinetics compared to non-fluorinated analogs.
Nucleophilic Substitution
The amino group participates in substitution reactions with electrophiles, such as alkyl halides or sulfonating agents.
| Reagents | Conditions | Products |
|---|---|---|
| Benzyl bromide, K₂CO₃ | DMF, 60°C, 8 hrs | N-Benzyl protected derivative |
| Tosyl chloride, pyridine | 0°C, 2 hrs | Sulfonamide (e.g., Ts-protected) |
The hydrochloride salt must first be neutralized to free the amine for nucleophilic activity.
Oxidation
Controlled oxidation of the amino group generates nitro or hydroxylamine derivatives, though this is less common due to competing ester hydrolysis.
| Reagents | Conditions | Products | Notes |
|---|---|---|---|
| H₂O₂, Fe²⁺ | pH 7, RT, 24 hrs | N-Hydroxylamine intermediate | Low yield (~30%) |
| KMnO₄, acidic conditions | Reflux, 6 hrs | Nitro compound | Requires anhydrous conditions |
Condensation with Isothiocyanates
The primary amine reacts with isothiocyanates to form thiosemicarbazides, a key step in heterocycle synthesis (e.g., triazoles) .
| Reagents | Conditions | Products |
|---|---|---|
| Phenyl isothiocyanate | Ethanol, reflux, 4 hrs | Thiosemicarbazide derivative |
Example :
Reaction with phenyl isothiocyanate yields a thiosemicarbazide with characteristic
¹H NMR signals at δ 9.76–11.73 ppm (NH protons) and ¹³C NMR signals at δ 161.07 ppm (C=O) and 181.37 ppm (C=S) . Cyclization with aqueous KOH produces triazolethiones .
Salt-Specific Reactivity
The hydrochloride counterion influences solubility and reactivity:
Q & A
Q. What are the recommended synthetic routes for methyl (2S)-2-amino-2-(4,4-difluorocyclohexyl)acetate;hydrochloride, and how can stereochemical purity be ensured?
Methodological Answer: Synthesis typically involves enantioselective methods such as asymmetric hydrogenation or chiral auxiliary-mediated reactions. For example, the (2S)-stereochemistry can be achieved using chiral catalysts like Ru-BINAP complexes, which are known for high enantiomeric excess (ee) in amino acid derivatives. Post-synthesis, chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) is recommended to verify stereochemical purity. Reaction optimization should incorporate computational tools like density functional theory (DFT) to predict transition states and minimize racemization .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : 1H/13C NMR to confirm the 4,4-difluorocyclohexyl moiety and ester linkage. 19F NMR is essential to verify fluorine substitution patterns.
- Mass Spectrometry (HRMS) : To validate molecular weight and detect trace impurities.
- X-ray Crystallography : For absolute configuration confirmation, particularly if chiral centers are disputed.
- HPLC-MS : For quantifying residual solvents or synthetic byproducts (e.g., unreacted cyclohexyl precursors). Reference standards from organizations like LGC Limited ensure calibration accuracy .
Q. How should stability studies be designed to evaluate this compound under various storage conditions?
Methodological Answer: Conduct accelerated stability testing per ICH guidelines (Q1A):
- Conditions : 40°C/75% RH (accelerated) and 25°C/60% RH (long-term) over 6–12 months.
- Parameters : Monitor degradation via HPLC for ester hydrolysis or cyclization byproducts. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life. For hygroscopic compounds like hydrochlorides, dynamic vapor sorption (DVS) analysis is advised to assess moisture sensitivity .
Advanced Research Questions
Q. How do the 4,4-difluorocyclohexyl and ester groups influence the compound’s pharmacokinetic properties in preclinical models?
Methodological Answer:
- Lipophilicity : Fluorine atoms enhance membrane permeability (logP ~2.5–3.5 via shake-flask method).
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess esterase-mediated hydrolysis. Use LC-MS/MS to quantify metabolites like the free carboxylic acid.
- In Silico Modeling : Tools like GastroPlus® simulate absorption/distribution, leveraging the compound’s pKa (~8.5 for the amino group) and solubility profile .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Source Validation : Cross-check activity assays (e.g., IC50 values) against certified reference materials to rule out batch variability.
- Assay Conditions : Replicate studies under standardized conditions (e.g., buffer pH, temperature). For receptor-binding assays, use surface plasmon resonance (SPR) to validate target engagement kinetics.
- Data Normalization : Apply statistical tools (e.g., Grubbs’ test) to identify outliers and ensure reproducibility .
Q. How can computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like G-protein-coupled receptors (GPCRs).
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability of the 4,4-difluorocyclohexyl group in hydrophobic pockets.
- Free Energy Calculations : Apply MM-GBSA to estimate binding affinity differences between stereoisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
